molecular formula C8H15ClN2O B1395161 N-Allyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236254-98-0

N-Allyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1395161
CAS No.: 1236254-98-0
M. Wt: 190.67 g/mol
InChI Key: SJDYIUOKNXAXHQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

N-Allyl-2-pyrrolidinecarboxamide hydrochloride emerged in the early 21st century as part of broader efforts to explore structurally modified pyrrolidine derivatives for pharmaceutical applications. While its exact discovery date remains undocumented in public literature, its synthesis aligns with advancements in amide bond formation techniques, particularly those involving pyrrolidine cores and allyl group substitutions. The compound’s development reflects trends in medicinal chemistry to optimize solubility and bioavailability through hydrochloride salt formation, a strategy widely adopted for nitrogen-containing heterocycles. Early synthetic routes focused on coupling 2-pyrrolidinecarboxamide with allylamine derivatives under acidic conditions, followed by hydrochloride salt precipitation.

Significance in Pyrrolidine Chemistry

Pyrrolidine derivatives are pivotal in drug discovery due to their conformational rigidity and ability to mimic bioactive peptide structures. The introduction of an allyl group at the nitrogen atom in this compound introduces steric and electronic effects that modulate molecular interactions. For example, the allyl moiety enhances π-π stacking potential and provides a site for further functionalization, making the compound a versatile intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its hydrochloride form improves aqueous solubility, addressing a common limitation of hydrophobic pyrrolidine derivatives.

Position within Pyrrolidine Carboxamide Family

This compound belongs to the subclass of N-alkylated pyrrolidine carboxamides, distinguished by their substituted amine groups. Compared to analogues like N-butyl-2-pyrrolidinecarboxamide hydrochloride (CAS: 1236266-64-0), the allyl substituent offers unique reactivity, such as participation in allylic oxidation or cross-coupling reactions. The table below highlights key structural and functional differences:

Property This compound N-Butyl-2-pyrrolidinecarboxamide Hydrochloride
Substituent Allyl (-CH₂CH=CH₂) Butyl (-CH₂CH₂CH₂CH₃)
Molecular Formula C₈H₁₅ClN₂O C₉H₁₉ClN₂O
Potential Reactivity Allylic functionalization Alkyl chain elongation
Solubility High (due to HCl salt) Moderate

This structural versatility positions the compound as a bridge between simple alkylated carboxamides and more complex allyl-containing bioactive molecules.

Nomenclature and Classification

The systematic IUPAC name for this compound is N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide hydrochloride. Its classification adheres to the following hierarchy:

  • Parent structure : Pyrrolidine (a five-membered saturated heterocycle with one nitrogen atom).
  • Substituents :
    • A carboxamide group (-CONH₂) at position 2.
    • An allyl group (-CH₂CH=CH₂) bonded to the nitrogen atom.
    • A hydrochloride counterion.

The CAS registry number 1236254-98-0 uniquely identifies this compound. Its molecular formula, C₈H₁₅ClN₂O, corresponds to a molecular weight of 190.67 g/mol. As a hydrochloride salt, it falls under the broader category of organic ammonium chlorides, which are critical for enhancing the stability and dissolution rates of amine-containing pharmaceuticals.

Properties

IUPAC Name

N-prop-2-enylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-2-5-10-8(11)7-4-3-6-9-7;/h2,7,9H,1,3-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDYIUOKNXAXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Allyl-2-pyrrolidinecarboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in neuroprotection and pharmacological applications. This article explores the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₃ClN₂O and a molecular weight of approximately 190.67 g/mol. It features a pyrrolidine ring with an allyl group and a carboxamide functional group, which contribute to its solubility and biological activity. The hydrochloride form enhances its stability in biological systems, making it suitable for various pharmacological applications.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and damage, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate pathways involved in neuronal survival and regeneration, potentially aiding in recovery from neurotoxic insults .

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent due to its interactions with various biological systems. Its pharmacological profile suggests activities such as:

  • Antioxidant properties : Reducing oxidative stress in neuronal cells.
  • Neurotropic effects : Promoting neurite outgrowth, which is crucial for neuronal repair and regeneration.
  • Potential anti-inflammatory effects : Modulating inflammatory responses in neurodegenerative conditions .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring followed by the introduction of the allyl group and carboxamide functionalization. This synthetic pathway is essential for optimizing the compound's biological activity and developing derivatives with enhanced properties.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-Allyl-2-pyrrolidinecarboxamide HClC₇H₁₃ClN₂ONeuroprotective, antioxidant properties
N-Allyl-2-aminoacetamide hydrochlorideC₇H₁₃ClN₂OContains an amino group instead of a carboxamide
Pyrrolidine-2-carboxamide hydrochlorideC₅H₈ClN₂OLacks the allyl substituent

This comparison highlights the unique structural features of this compound that may enhance its biological activity relative to other compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotection in Animal Models : In experiments using rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings suggest its potential utility in treating conditions like Alzheimer's disease.
  • In Vitro Studies : Cell culture studies demonstrated that this compound promotes neurite outgrowth in PC12 cells, indicating its neurotropic activity. The mechanism appears to involve modulation of signaling pathways related to neuronal survival and growth .
  • Safety Profile Assessment : Toxicity evaluations conducted on various animal models indicate a favorable safety profile for this compound, with no significant adverse effects observed at therapeutic doses .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-Allyl-2-pyrrolidinecarboxamide hydrochloride serves as a valuable building block in the synthesis of novel pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential therapeutic effects against various diseases, including pain management and inflammatory conditions.

Case Study: Antinociceptive Activity
Research has demonstrated that this compound exhibits significant antinociceptive effects in animal models. In a study conducted by researchers at PMC , the compound was shown to reduce pain responses effectively, suggesting its potential role in developing analgesic medications.

Materials Science

Polymer Applications
This compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. The presence of the pyrrolidine ring contributes to the material's overall performance.

PropertyN-Allyl-2-pyrrolidinecarboxamide HClComparison Compound
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
SolubilityGoodVariable

Biological Studies

Biochemical Probes
this compound is utilized as a biochemical probe to study various biological pathways and interactions. Its unique structure enables it to interact with specific enzymes and receptors, providing insights into cellular mechanisms.

Case Study: Neuroprotective Effects
Preliminary research indicates that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. A study highlighted by PMC examined its effects on neuronal cultures, suggesting that it could promote neurite outgrowth and potentially aid in the recovery from neuronal injuries.

Industrial Applications

This compound is also being explored for its potential in industrial applications, particularly in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various formulations in biopharma production and forensic work.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and molecular differences between N-Allyl-2-pyrrolidinecarboxamide hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
N-Allyl-2-pyrrolidinecarboxamide HCl 1236254-98-0 C9H15ClN2O* ~192.7† Allyl (CH2CHCH2)
N-Isopropyl-2-pyrrolidinecarboxamide HCl 1236255-03-0 C8H17ClN2O 192.69 Isopropyl (CH(CH3)2)
N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide HCl 1078163-22-0 C11H12N2OCl2·HCl 295.59 3,5-dichlorophenyl
2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide HCl 1955499-37-2 C8H17ClN2O2 208.69 Methoxymethyl (CH2OCH3), methyl
N,N-Diethylpyrrolidine-2-carboxamide HCl 1048649-03-1 C9H19ClN2O 206.72 Diethyl (N(C2H5)2)

Notes:

  • *Molecular formula inferred from structural analogy to N-Isopropyl derivative .
  • †Estimated based on structural similarity; exact data for the allyl variant is unavailable .
Key Observations:
  • Dichlorophenyl-substituted analogs exhibit higher molecular weights and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility . Methoxymethyl and methyl groups increase polarity, likely improving solubility compared to bulkier substituents .
  • Reactivity :

    • Studies on N-substituted pyridinecarboxamides (e.g., ) suggest that electron-donating groups (e.g., allyl, isopropyl) reduce reactivity toward acylation, while electron-withdrawing groups (e.g., dichlorophenyl) enhance it . This trend likely extends to pyrrolidine analogs.

Pharmacological and Commercial Considerations

  • N-Allyl-2-pyrrolidinecarboxamide HCl : Sold by EOS Med Chem for pharmaceutical research, though specific indications remain undisclosed .
  • Diethyl and Dipropyl Derivatives : These bulkier substituents (CAS 1048649-03-1, 1236263-40-3) may hinder enzymatic degradation, prolonging half-life .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-Allyl-2-pyrrolidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via allylation of 2-pyrrolidinecarboxamide using allyl chloride in the presence of palladium catalysts. Reaction optimization should focus on solvent polarity (e.g., aqueous/organic biphasic systems), temperature (25–80°C), and catalyst loading (1–5 mol% Pd). Monitoring via TLC or HPLC ensures intermediate formation . Post-synthesis, purification by recrystallization in ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended. The hydrochloride salt is precipitated using HCl gas or concentrated HCl .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and pyrrolidine ring conformation .
  • HPLC : Use C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98%). Mobile phases: acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ≈ 203) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store as a lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). For solutions, use anhydrous DMSO or ethanol, and store at –80°C for ≤1 year. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic activity data when using this compound as a ligand in cross-coupling reactions?

  • Methodological Answer : Contradictions in catalytic performance (e.g., turnover frequency, yield) may arise from ligand-to-metal ratios or solvent effects. Systematically vary Pd:ligand ratios (1:1 to 1:3) and test solvents (DMF, THF, H₂O/EtOH). Use kinetic studies (e.g., in situ IR or GC-MS) to track intermediate formation. Compare results with PdCl₂ adducts of structurally similar ligands for benchmarking .

Q. What degradation pathways are observed under oxidative or hydrolytic conditions, and how can they be mitigated?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) reveal hydrolysis of the allyl group or amide bond. Use LC-MS to identify degradation products (e.g., 2-pyrrolidinecarboxylic acid). Stabilization strategies include lyophilization, exclusion of moisture via molecular sieves, or formulation with antioxidants (e.g., BHT) .

Q. How can computational modeling predict the compound’s interaction with biological targets or metal catalysts?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces. Molecular docking (AutoDock Vina) assesses binding affinity to enzymes (e.g., proteases) or metal centers (Pd, Ni). Validate predictions with experimental IC₅₀ or catalytic turnover data .

Q. What strategies optimize enantiomeric purity during synthesis for chiral applications?

  • Methodological Answer : Use chiral auxiliaries (e.g., (S)-proline derivatives) or asymmetric catalysis (e.g., Ru-BINAP complexes) during allylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism. Recrystallization with chiral resolving agents (e.g., tartaric acid) further enhances ee .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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